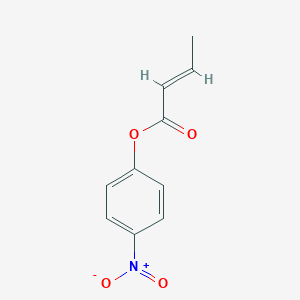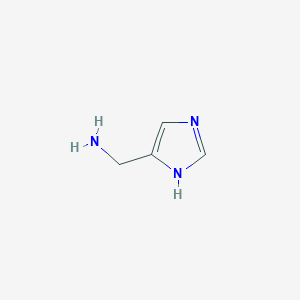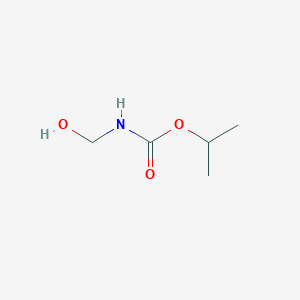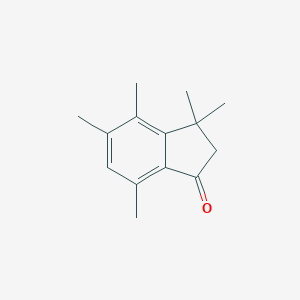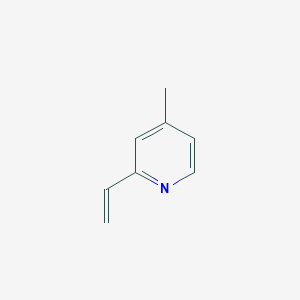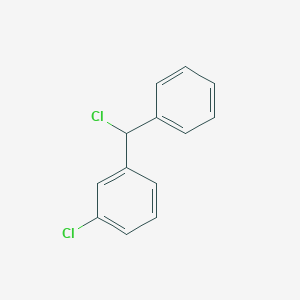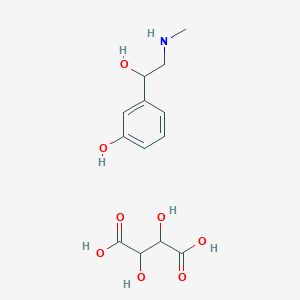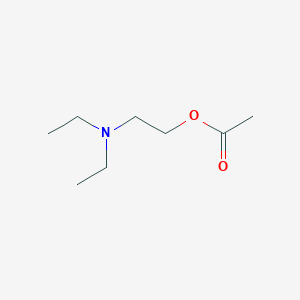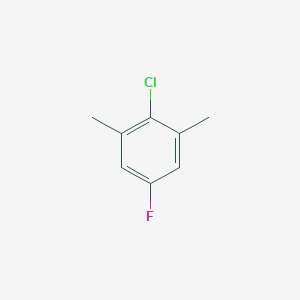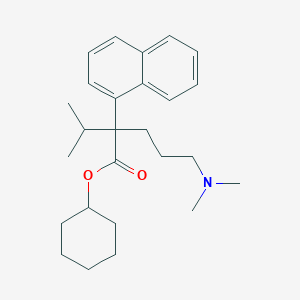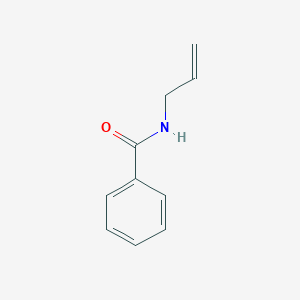
Asp-Val
描述
Asp-Val is a dipeptide formed from L-alpha-aspartyl and L-valine residues . It has a role as a metabolite and can be isolated from an enzymatic hydrolysate of food proteins .
Synthesis Analysis
The general idea of peptide sequencing by Edman degradation is to cleave one amino acid at a time from an end of the peptide chain . That terminal amino acid is then separated and identified, and the cleavage reactions are repeated on the chain-shortened peptide until the entire peptide sequence is known .Molecular Structure Analysis
Asp-Val has a molecular formula of C9H16N2O5 . Its average mass is 232.23370 and its mono-isotopic mass is 232.10592 . The InChI string and SMILES notation provide a detailed view of its molecular structure .Chemical Reactions Analysis
Asp-Val undergoes a rapid deamidation reaction with a half-life of only 1.4 days at 37 °C, pH 7.4, to give an aspartyl succinimide product . Under these conditions, the succinimide product can further react by hydrolysis and by racemization .Physical And Chemical Properties Analysis
Asp-Val has a net charge of 0 . Its physical and chemical properties are largely determined by its molecular structure and the nature of the amino acids it is composed of .科学研究应用
Peptide Synthesis
Asp-Val is a dipeptide that is often used in the synthesis of larger peptides. It can be used as a building block in peptide synthesis, allowing researchers to create specific peptide sequences for study .
Protein Regulation
Peptides like Asp-Val are known for their role in cellular communication, such as protein regulation, cell proliferation, and cell migration . They can influence a broad variety of physiological processes including defense, immunity, stress, growth, homeostasis, and reproduction .
Anti-Aging Cosmetics
Topical peptide treatments with Asp-Val have shown effective anti-aging results. These peptides work against intrinsic and extrinsic aging, improving the skin’s barrier function and overall appearance .
Inhibition of Fibronectin Binding
Some peptides containing Asp-Val have been shown to inhibit fibronectin binding to platelet-binding sites . This could have potential applications in the treatment of diseases where platelet aggregation plays a role.
Control Peptide for Fibronectin Inhibitors
Asp-Val can be used as an inactive control peptide for other fibronectin inhibitors . This allows researchers to compare the effects of active inhibitors with a control, helping to ensure the results are due to the inhibitor and not other factors.
Development of New Treatments
Well-known and documented peptides like Asp-Val are still under research to obtain more details on their effectiveness, and for the development of new treatments .
Cosmeceuticals
Asp-Val is used in cosmeceuticals, products that combine cosmetics and pharmaceuticals. These products aim to have a beneficial effect on skin health and beauty .
Competitive Elution of HA-tagged Fusion Proteins
Asp-Val can be used to competitively elute HA-tagged fusion proteins from immobilized anti-HA affinity resin .
作用机制
Target of Action
H-Asp-Val-OH, also known as Asp-Val, is a dipeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development . .
Pharmacokinetics
These properties are strongly influenced by the physicochemical parameters of a drug . A lot of retrospective analyses have been performed to identify those attributes that give rise to favorable ADME parameters .
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMKYMGGYUFOHS-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314995 | |
| Record name | L-α-Aspartyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asp-Val | |
CAS RN |
13433-04-0 | |
| Record name | L-α-Aspartyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-α-Aspartyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Asp-Val motif in cell adhesion?
A: The Asp-Val motif, often found within larger peptide sequences, plays a crucial role in cell adhesion processes by interacting with integrins. For instance, the tripeptide Leu-Asp-Val (LDV) is recognized by the integrin α4β1, mediating cell adhesion to fibronectin. []
Q2: How does the density of immobilized REDV peptides on a surface affect platelet adhesion?
A: Research has shown that platelet adhesion is significantly reduced on surfaces with increasing REDV peptide density. Platelets scarcely adhered to surfaces where the REDV peptide density exceeded 18.9 × 10-4 molecules per nm3. This suggests a potential application of REDV in creating antithrombotic surfaces for implants. []
Q3: Can rotaviruses utilize integrins for cell binding and entry?
A: Yes, studies have revealed that rotaviruses can bind to α4β1 and α4β7 integrins. Interestingly, they utilize the same α4 subunit domains as natural ligands like fibronectin and VCAM-1. Rotavirus binding to these integrins was shown to be mediated by the Tyr-Gly-Leu and Ile-Asp-Ala sequences in the VP4 protein, while a Leu-Asp-Val sequence in the VP7 protein did not appear to be involved in the interaction. []
Q4: What is thymopentin, and what is the role of the Asp-Val motif in its activity?
A: Thymopentin (Arg-Lys-Asp-Val-Tyr) is a pentapeptide fragment of the thymic hormone thymopoietin. It exhibits immunomodulatory activities, and the Asp-Val motif is crucial for its biological function. [, , , ]
Q5: How does the stability of thymopentin in human plasma affect its activity?
A: Thymopentin has a short half-life in human plasma, estimated to be around 30 seconds. [] This suggests that it may exert its effects rapidly and that sustained circulating levels may not be essential for its activity.
Q6: Have any cyclic analogs of thymopentin been developed, and what advantages do they offer?
A: Yes, cyclic analogs of thymopentin, such as cyclo(-Ser-D-Leu-Asp-Val-Pro-) and cyclo(Cys-Arg-Lys-Asp-Val-Tyr-), have been synthesized and investigated. [, ] Cyclization can enhance peptide stability and improve their resistance to enzymatic degradation, potentially leading to longer-lasting effects in vivo.
Q7: How do thymopentin and its analogs affect the immune response in the context of organ transplantation?
A: Studies using a mouse skin graft model showed that thymopentin and its analogs, specifically RGH-0205 (Arg-Lys-Asp), RGH-0206 (Arg-Lys-Asp-Val), and TP-5 (Arg-Lys-Asp-Val-Tyr), can modulate the immune response and influence graft rejection. These peptides were found to increase the number of splenic T cells and partially restore the rejection capacity in thymectomised mice, suggesting a potential role in modulating immune responses after organ transplantation. []
Q8: What strategies have been explored for targeted delivery of Asp-Val containing peptides?
A: One strategy involves conjugating Asp-Val containing peptides to nanoparticles. For instance, RGDV-gemcitabine, a nano-medicine where the RGDV peptide is linked to the chemotherapeutic drug gemcitabine, has shown promise in preclinical studies. [] The RGDV peptide targets tumor tissues, enhancing drug delivery and potentially improving therapeutic efficacy.
Q9: What are some analytical techniques used to characterize Asp-Val containing peptides?
A9: Various techniques are employed, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure and dynamics of peptides in solution. [, , ]
- Mass Spectrometry (MS): Used to determine the molecular weight and identify peptide fragments. [, ]
- High-Performance Liquid Chromatography (HPLC): Used to separate and purify peptides. [, ]
- X-ray crystallography: Used to determine the three-dimensional structure of peptides in a crystalline form. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




